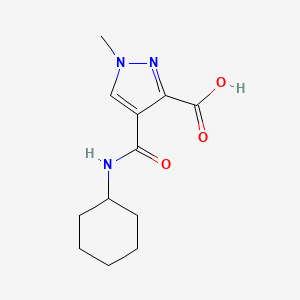
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is an organic compound that belongs to the class of carboxylic acids and derivatives. This compound is characterized by the presence of a cyclohexylcarbamoyl group attached to a pyrazole ring, which is further substituted with a carboxylic acid group and a methyl group. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclohexyl isocyanate with 1-methyl-1H-pyrazole-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, under controlled temperature conditions to ensure the formation of the desired product. The reaction can be represented as follows:
Cyclohexyl isocyanate+1-methyl-1H-pyrazole-3-carboxylic acid→4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and yield. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product.
化学反応の分析
Types of Reactions
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylate salts.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted pyrazole derivatives.
科学的研究の応用
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Additionally, it may interact with receptors to modulate signal transduction pathways, leading to various biological effects.
類似化合物との比較
Similar Compounds
Cyclohexanecarboxylic acid: Similar in structure but lacks the pyrazole ring.
1-Methyl-1H-pyrazole-3-carboxylic acid: Similar in structure but lacks the cyclohexylcarbamoyl group.
4-(Cyclohexylcarbamoyl)butanoic acid: Similar in structure but has a different carbon chain length.
Uniqueness
4-(Cyclohexylcarbamoyl)-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to the presence of both the cyclohexylcarbamoyl group and the pyrazole ring, which confer distinct chemical and biological properties
特性
分子式 |
C12H17N3O3 |
|---|---|
分子量 |
251.28 g/mol |
IUPAC名 |
4-(cyclohexylcarbamoyl)-1-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-15-7-9(10(14-15)12(17)18)11(16)13-8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,13,16)(H,17,18) |
InChIキー |
ALZCLWDEOGBGOE-UHFFFAOYSA-N |
正規SMILES |
CN1C=C(C(=N1)C(=O)O)C(=O)NC2CCCCC2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


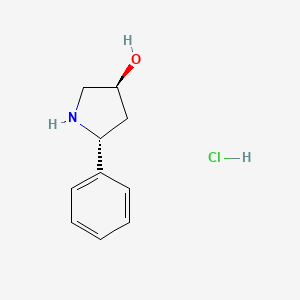
![1-((R)-3-(4-Amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)-3-((S)-3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidin-1-yl)propan-1-one](/img/structure/B15295306.png)
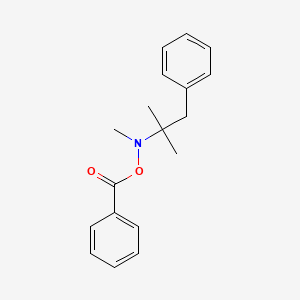
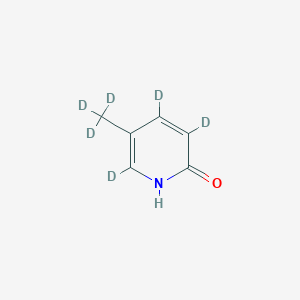

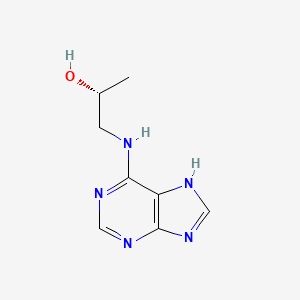
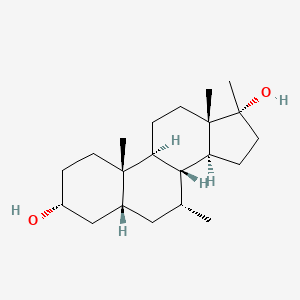
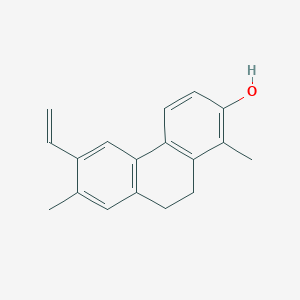
![10-[(3-Hydroxyphenyl)methylidene]anthracen-9-one](/img/structure/B15295349.png)


![[(1R,2S,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] formate](/img/structure/B15295368.png)
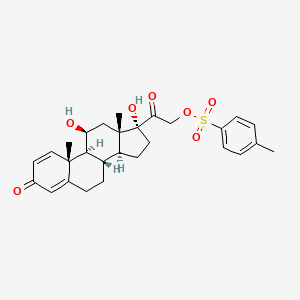
![(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-a,a-diphenyl-3-pyrrolidineacetamide](/img/structure/B15295375.png)
